

An Overview for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 3-(3-Chloro-4-methoxyphenyl)phenol
CAS No.: 1261928-41-9
Cat. No.: B6370407

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This guide provides a comprehensive technical overview of 3-Chloro-4-methoxyphenol, a substituted aromatic compound with relevance in chemical synthesis and potentially in drug discovery. We will delve into its chemical identity, physicochemical properties, synthesis considerations, and the functional roles of its substituents, offering insights for its application in research and development.

Chemical Identity and Nomenclature

The compound in focus is systematically identified by the following nomenclature:

- IUPAC Name: 3-Chloro-4-methoxyphenol[1]
- CAS Number: 18093-12-4[1][2][3][4]
- Molecular Formula: C₇H₇ClO₂[1][5]
- Synonyms: While "3-Chloro-4-methoxyphenol" is the most common and accurate name, it is essential to recognize its unambiguous structure to avoid confusion with isomers such as 4-

Chloro-3-methoxyphenol.[6]

The structural representation of 3-Chloro-4-methoxyphenol is a benzene ring substituted with a hydroxyl group, a chlorine atom, and a methoxy group. The hydroxyl and methoxy groups are para to each other, with the chlorine atom positioned meta to the hydroxyl group and ortho to the methoxy group.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, particularly in drug development, as these properties influence solubility, membrane permeability, and metabolic stability.

Property	Value	Source
Molecular Weight	158.58 g/mol	[3][5]
Physical Form	Solid	[3]
Purity	Typically available at $\geq 97\%$ or 98%	[1][6]
Storage Temperature	2-8 °C or room temperature	[3][6]
SMILES	<chem>COC1=CC=C(O)C=C1Cl</chem>	[1]
InChI Key	DXUDPAQOAAABPAE- UHFFFAOYSA-N	[3]

The Role of Chloro and Methoxy Groups in Drug Discovery

The chloro and methoxy substituents are prevalent in medicinal chemistry and drug design. Their inclusion in a molecular scaffold like 3-Chloro-4-methoxyphenol can significantly modulate the compound's biological activity and pharmacokinetic profile.

- **Chloro Group:** The presence of a chlorine atom, an electron-withdrawing group, can influence the acidity of the phenolic proton and the overall electron distribution of the aromatic ring. This can impact how the molecule interacts with biological targets. The chloro

group can also participate in various intermolecular interactions, including halogen bonding, which can contribute to binding affinity.[7]

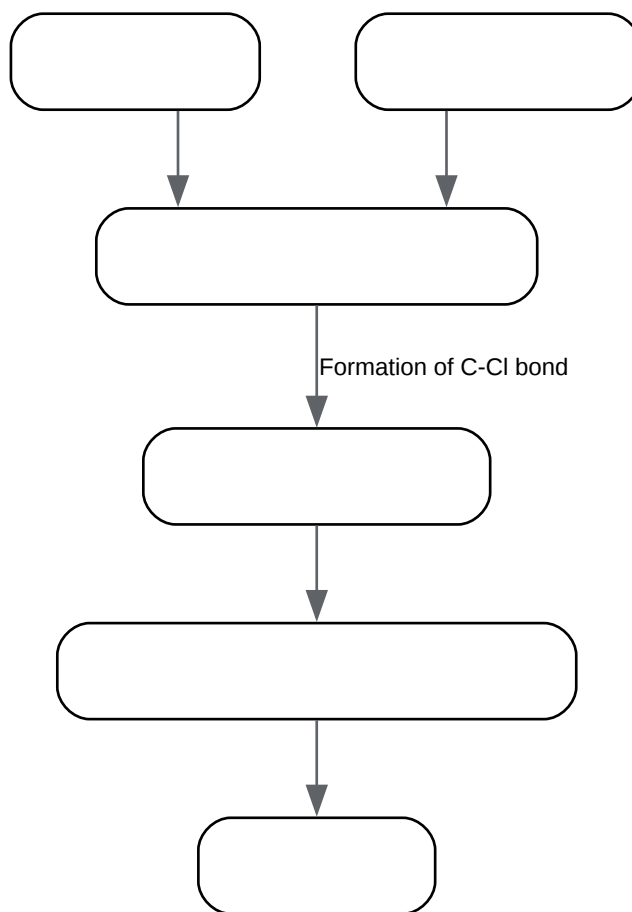
- **Methoxy Group:** The methoxy group is an electron-donating group that can also engage in hydrogen bonding through its oxygen atom. Its presence can affect the lipophilicity and metabolic stability of the compound. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can be exploited for optimizing interactions with specific protein targets.[7]

Synthesis Considerations and Methodologies

While a direct, detailed synthesis protocol for 3-Chloro-4-methoxyphenol is not extensively documented in the provided search results, we can infer a plausible synthetic strategy based on established organic chemistry principles and related transformations. A common approach to synthesizing substituted phenols involves electrophilic aromatic substitution reactions on a precursor molecule.

Hypothetical Synthetic Workflow

A logical synthetic route could start from 4-methoxyphenol, which would then undergo chlorination.



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Caption: Hypothetical synthetic workflow for 3-Chloro-4-methoxyphenol.

Experimental Protocol: Electrophilic Chlorination of 4-Methoxyphenol (Illustrative)

The following is a generalized, illustrative protocol for the chlorination of an activated aromatic ring. Note: This protocol is for educational purposes and should be adapted and optimized based on laboratory safety guidelines and empirical data.

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-methoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C using an ice bath.
- Addition of Chlorinating Agent:
 - Dissolve 1 to 1.1 equivalents of a mild chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same anhydrous solvent.
 - Add the chlorinating agent solution dropwise to the stirred solution of 4-methoxyphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The use of a milder chlorinating agent is crucial to control the regioselectivity and prevent over-chlorination.
- Reaction Monitoring:
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
- Workup:
 - Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-Chloro-4-methoxyphenol isomer.
- Characterization:

- Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Research and Development

Substituted phenols like 3-Chloro-4-methoxyphenol are valuable building blocks in organic synthesis. They can serve as precursors for the synthesis of more complex molecules with potential applications in:

- **Pharmaceuticals:** The structural motif is present in various biologically active compounds. For instance, related structures are investigated for their potential as antimicrobial or antifungal agents.[8]
- **Agrochemicals:** Chlorinated and methoxylated phenols are key intermediates in the development of herbicides and fungicides.[8]
- **Materials Science:** These compounds can be used in the synthesis of polymers and other advanced materials.

The specific utility of 3-Chloro-4-methoxyphenol would be in reactions that further modify the phenolic hydroxyl group or the aromatic ring, such as etherification, esterification, or cross-coupling reactions, to build more complex molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3-Chloro-4-methoxyphenol.

- **Hazard Statements:** It is typically associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- **Precautionary Statements:** Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

3-Chloro-4-methoxyphenol is a valuable chemical intermediate with well-defined properties. The strategic placement of the chloro and methoxy groups on the phenol scaffold provides a versatile platform for the synthesis of more complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its chemical characteristics, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

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